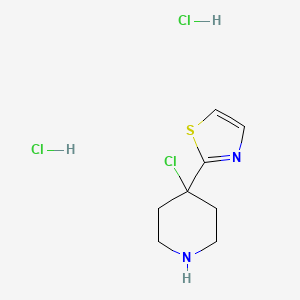

4-Chloro-4-(1,3-thiazol-2-yl)piperidine dihydrochloride

Description

4-Chloro-4-(1,3-thiazol-2-yl)piperidine dihydrochloride is a piperidine derivative functionalized with a chloro substituent at the 4-position of the piperidine ring and a 1,3-thiazol-2-yl group. The dihydrochloride salt enhances its solubility and stability, making it relevant for pharmaceutical and chemical research.

Properties

IUPAC Name |

2-(4-chloropiperidin-4-yl)-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2S.2ClH/c9-8(1-3-10-4-2-8)7-11-5-6-12-7;;/h5-6,10H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDAFAAWKBEJMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=NC=CS2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4-(1,3-thiazol-2-yl)piperidine dihydrochloride typically involves the reaction of 4-chloropiperidine with 2-chlorothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and a solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified using recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4-(1,3-thiazol-2-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the piperidine ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The thiazole ring can be reduced to form dihydrothiazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include various substituted piperidine derivatives.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include dihydrothiazole derivatives.

Scientific Research Applications

4-Chloro-4-(1,3-thiazol-2-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and receptor binding.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Chloro-4-(1,3-thiazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. The thiazole ring can interact with various biological pathways, modulating cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Piperidine and Heterocyclic Moieties

Key structural differences among analogs arise from substituents on the piperidine ring and the attached heterocycles. For example:

- 4-Methyl-4-(1,3-thiazol-2-yl)piperidine dihydrochloride (): Replaces the chloro group with a methyl, reducing steric hindrance and altering electronic properties. Its molecular weight is 255.21 g/mol (C₉H₁₆Cl₂N₂S) .

- 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperidine dihydrochloride (): Features a 4-chlorophenyl-substituted thiazole, increasing aromaticity and molecular weight (550.00 €/50mg) compared to the simpler thiazolyl group .

- 3-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride (CAS 1305712-63-3, ): Substitutes thiazole with a triazole ring and introduces a cyclopropyl group, altering hydrogen-bonding capacity (Molecular formula: C₁₀H₁₆Cl₂N₄; MW: 265.18 g/mol) .

Table 1: Substituent and Molecular Comparison

*Estimated based on analogs (e.g., CymitQuimica’s derivative in ).

Physicochemical Properties

- Melting Points: Piperidine dihydrochlorides with methoxybenzyloxyimino groups (e.g., 13b in ) exhibit melting points of 190–192°C, influenced by polar substituents . (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride () has a higher melting point (249–251°C), likely due to aromatic benzyl stabilization . Methyl-substituted analogs () may have lower melting points than chloro derivatives due to reduced polarity.

- Solubility and Stability: Dihydrochloride salts generally improve aqueous solubility. For example, 3-amino-4-(methoxybenzyloxyimino)piperidine dihydrochloride () is hygroscopic, emphasizing the need for controlled storage .

Biological Activity

4-Chloro-4-(1,3-thiazol-2-yl)piperidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, including antimicrobial, anticonvulsant, and potential anticancer effects, supported by research findings and data from various studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiazole moiety and a chlorine atom. This structural configuration is crucial for its biological activity. The presence of the thiazole ring enhances interactions with biological targets, contributing to its pharmacological properties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of 4-chloro-4-(1,3-thiazol-2-yl)piperidine derivatives.

Key Findings:

- Gram-positive Bacteria: The compound exhibits strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, derivatives containing halogen substitutions showed enhanced efficacy against these pathogens .

- Antifungal Activity: It has been reported that certain derivatives exhibit significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents .

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Strong antibacterial | 32–42 |

| Bacillus subtilis | Moderate antibacterial | 40–50 |

| Candida albicans | Significant antifungal | 24–26 |

Anticonvulsant Activity

Research has indicated that compounds related to 4-chloro-4-(1,3-thiazol-2-yl)piperidine exhibit anticonvulsant properties.

Case Studies:

- In animal models, several thiazole derivatives demonstrated protection against seizures induced by pentylenetetrazole (PTZ), with effective doses significantly lower than traditional anticonvulsants like ethosuximide .

- The structure-activity relationship (SAR) analysis highlighted that para-substituted phenyl groups enhance anticonvulsant activity, particularly when combined with thiazole moieties .

Potential Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.

Research Insights:

- Thiazole derivatives have shown promise in targeting cancer cell lines, with some exhibiting selective cytotoxicity against various tumor types. The mechanism appears to involve the disruption of cellular redox balance leading to ferroptosis .

| Cancer Cell Line | Activity | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast cancer) | Cytotoxic | 15.7 |

| HeLa (Cervical cancer) | Cytotoxic | 12.3 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Chloro-4-(1,3-thiazol-2-yl)piperidine dihydrochloride?

- Methodology : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, the piperidine core can be functionalized by introducing the thiazole moiety via coupling reactions under inert atmospheres. Chlorination steps may employ reagents like POCl₃ or SOCl₂. Purification often involves recrystallization or column chromatography, with final dihydrochloride salt formation using HCl gas or aqueous HCl .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent choice (e.g., dichloromethane or THF) to balance reactivity and solubility .

Q. How is the compound characterized structurally?

- Techniques :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystal structures, ensuring high-resolution data collection .

- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR, focusing on the thiazole proton (~8.5 ppm) and piperidine ring protons (2.5–4.0 ppm) .

- Mass spectrometry : Confirm molecular weight via ESI-MS, observing the [M+H]⁺ or [M+2H-Cl]⁺ ions .

Q. What safety precautions are essential during handling?

- Protocols :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

- Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Experimental Design :

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency between piperidine and thiazole precursors .

- Temperature control : Lower temperatures (0–5°C) may reduce side reactions during chlorination .

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for improved intermediate stability .

- Data Analysis : Use DOE (Design of Experiments) to identify critical parameters affecting yield.

Q. How to resolve contradictions in reported biological activity data for similar piperidine-thiazole derivatives?

- Analytical Approach :

- Validate assay conditions (e.g., cell lines, incubation times) against literature standards .

- Perform dose-response curves to confirm IC₅₀ values and rule out off-target effects.

- Compare structural analogs (e.g., 4-methyl-4-(thiazol-2-yl)piperidine dihydrochloride) to assess substituent impact on activity .

Q. What computational methods support mechanistic studies of this compound?

- Tools :

- Docking simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

Q. How does the dihydrochloride salt form influence solubility and bioavailability?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.